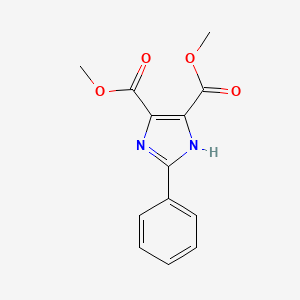

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC18500335

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O4 |

|---|---|

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate |

| Standard InChI | InChI=1S/C13H12N2O4/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) |

| Standard InChI Key | HHXCJFMOJFOZCJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate (C₁₃H₁₂N₂O₄) is an imidazole derivative with two ester groups at positions 4 and 5 and a phenyl substituent at position 2 . Its hydrochloride salt form (C₁₃H₁₃ClN₂O₄) has a molecular weight of 296.70 g/mol . The compound’s structure is defined by the following features:

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Phenyl group: Attached to position 2, contributing to steric and electronic modulation.

-

Ester groups: Methyl esters at positions 4 and 5, which enhance solubility in organic solvents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄ |

| Molecular Weight | 260.25 g/mol |

| SMILES Notation | COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC |

| InChI Key | ADBQRNWANDBOGF-UHFFFAOYSA-N |

The compound’s planar imidazole ring and conjugated ester groups enable π-π interactions and hydrogen bonding, which are critical for its reactivity and applications .

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of imidazole-4,5-dicarboxylic acid derivatives, including dimethyl esters, is described in patent literature . While the patent focuses on imidazole-4,5-dicarboxylic acid, the ester derivative can be synthesized via subsequent esterification. The process involves two stages:

Stage 1: Hydroxymethylation of Imidazole

Imidazole reacts with formaldehyde (2–5 molar equivalents) in aqueous alkaline conditions (e.g., KOH or NaOH) at 80–120°C . This yields a mixture of hydroxymethylated intermediates, including 4,5-bishydroxymethylimidazole and oligomeric condensates .

Stage 2: Nitric Acid Oxidation

The hydroxymethylated intermediates are treated with concentrated nitric acid (65% strength) at 130–135°C, leading to oxidative cleavage of hydroxymethyl groups and formation of imidazole-4,5-dicarboxylic acid .

Stage 3: Esterification

To obtain the dimethyl ester, the dicarboxylic acid is reacted with methanol in the presence of a catalyst (e.g., thionyl chloride or sulfuric acid):

Alternative Synthetic Approaches

Cyclocondensation reactions involving α-ketoesters and phenylglyoxal derivatives have also been reported for synthesizing substituted imidazole dicarboxylates . For example, reacting phenylglyoxal with dimethyl acetylenedicarboxylate in ammonia yields the target compound via a [2+3] cycloaddition mechanism .

Physicochemical Properties

Thermal Stability

The compound decomposes at 287–289°C, as observed in its hydrochloride form . The ester groups reduce thermal stability compared to the parent dicarboxylic acid, which decomposes above 300°C .

Solubility and Reactivity

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol .

-

Hydrolysis: Susceptible to base-catalyzed hydrolysis, regenerating the dicarboxylic acid under alkaline conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for bioactive molecules. For example:

-

Antifungal agents: Imidazole derivatives exhibit activity against Candida spp. via inhibition of lanosterol demethylase .

-

Coordination chemistry: The ester groups act as ligands for transition metals, forming complexes with catalytic activity .

Agrochemical Development

Derivatives of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate have been explored as herbicides due to their ability to inhibit plant acetolactate synthase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume